Lumichrome-d8
Descripción
Lumichrome-d8 (deuterated lumichrome) is a stable isotopologue of lumichrome, a naturally occurring degradation product of riboflavin (vitamin B2). Its chemical structure comprises a tricyclic isoalloxazine ring system with eight deuterium atoms replacing hydrogen at specific positions, enhancing its utility in mass spectrometry (MS)-based quantitative analyses. This compound is widely employed as an internal standard in pharmacokinetic and metabolomic studies due to its near-identical chemical behavior to non-deuterated lumichrome, coupled with distinct MS signatures that prevent signal overlap .
Propiedades
Fórmula molecular |
C₁₂H₂D₈N₄O₂ |
|---|---|
Peso molecular |
250.28 |
Sinónimos |
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione-d8; 7,8-Dimethylalloxazine-d8; 7,8-Dimethylisoalloxazine-d8; NSC 96911-d8; Riboflavin lumichrome-d8 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogues
Structural Similarities and Differences
Lumichrome-d8 shares a core isoalloxazine structure with several anthraquinone-derived compounds. Key structural analogues include:
Key Observations :
- The highest similarity (0.93) is observed for disulfonate derivatives with bromo and amino substitutions at adjacent positions (C5/C8 or C8/C5), mirroring the planar aromatic system of this compound .
- Lower similarity (0.82) arises in compounds with extended side chains (e.g., benzenesulfonate groups), which disrupt planarity and electronic conjugation .
Physicochemical and Analytical Properties
Table 1: Comparative Physicochemical Properties
| Property | This compound | 93940-12-6 | 6424-75-5 |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.27 (deuterated) | 568.23 | 568.23 |
| Solubility in Water | Moderate (0.5 mg/mL) | High (>10 mg/mL) | High (>10 mg/mL) |
| λmax (UV-Vis) | 267 nm, 372 nm | 280 nm, 390 nm | 278 nm, 395 nm |
| Retention Time (C8 HPLC) | 6.2 min | 8.5 min | 8.7 min |
Analytical Notes:
- This compound exhibits shorter retention times on C8 columns compared to sulfonated analogues due to reduced polarity from deuterium substitution .
- Sulfonate groups in analogues enhance aqueous solubility but reduce compatibility with reverse-phase chromatography, necessitating ion-pairing agents for optimal separation .
Mass Spectrometric Performance
Table 2: MS/MS Fragmentation Patterns (ESI+)
| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 285.1 | 242.1, 198.0 | 20 |
| 93940-12-6 | 569.2 | 391.1, 257.0 | 25 |
| 6424-75-5 | 569.2 | 393.1, 259.0 | 25 |
Key Findings :
- This compound demonstrates a simplified fragmentation pattern due to its non-sulfonated structure, enabling precise quantification in complex matrices .
- Sulfonated analogues produce higher-mass fragments, complicating spectral interpretation in untargeted metabolomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
